molecular formula C19H24N4O3S B2488046 (4-(Benzylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034339-12-1

(4-(Benzylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

Cat. No.: B2488046
CAS No.: 2034339-12-1
M. Wt: 388.49
InChI Key: AVPBQAUHSRZWAL-UHFFFAOYSA-N
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Description

(4-(Benzylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone: . This compound features a piperazine ring substituted with a benzylsulfonyl group and a tetrahydropyrazolo[1,5-a]pyridine moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine core. One common approach is to react piperazine with benzyl chloride in the presence of a suitable base to form the benzylsulfonyl derivative. Subsequently, the tetrahydropyrazolo[1,5-a]pyridine moiety can be introduced through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity, and ensuring compliance with safety and environmental regulations. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzylsulfonyl group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The piperazine ring can be reduced to form piperidine derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the sulfonyl group or the pyridine nitrogen can be substituted with different nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and m-chloroperbenzoic acid.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

  • Substitution: : Nucleophiles like amines, alcohols, or thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed

  • Oxidation: : Sulfonyl chlorides, sulfonic acids, and other oxidized derivatives.

  • Reduction: : Piperidine derivatives and other reduced forms.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : Its biological activity can be explored for potential therapeutic uses, such as enzyme inhibition or receptor binding.

  • Medicine: : The compound may have potential as a lead compound in drug discovery, particularly for diseases involving the central nervous system or infectious diseases.

  • Industry: : It can be used in the development of new materials, catalysts, or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

This compound is structurally similar to other piperazine derivatives and pyridine-based compounds. Some similar compounds include:

  • 4-(4-Fluorophenyl)piperazin-1-yl]-[5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone

  • 4-(4-Chlorophenylsulfonyl)piperazin-1-yl pyridine-5-boronic acid

  • 2-aryl-5-(4-piperazin-1-yl)oxazoles and 5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles

These compounds share similar structural motifs but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of (4-(Benzylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone lies in its specific combination of functional groups, which may confer distinct advantages in certain applications.

Properties

IUPAC Name

(4-benzylsulfonylpiperazin-1-yl)-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c24-19(18-14-17-8-4-5-9-23(17)20-18)21-10-12-22(13-11-21)27(25,26)15-16-6-2-1-3-7-16/h1-3,6-7,14H,4-5,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPBQAUHSRZWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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